Enantiomeric Activity: (R)-(+)-Blebbistatin O-Benzoate Is the Pharmacologically Inactive Enantiomer vs. the Active (S)-(-) Form
The (R)-(+)-enantiomer of blebbistatin and its O-benzoate derivative are biologically inactive against non-muscle myosin II ATPase, whereas the (S)-(-)-enantiomer inhibits with an IC50 of ~2 µM in cell-free assays . This stereospecificity is absolute: the R-form exhibits no detectable inhibition up to 100 µM in standard myosin II ATPase activity assays . This provides a true pharmacological null for negative control experiments.
| Evidence Dimension | Myosin II ATPase inhibition (IC50) |
|---|---|
| Target Compound Data | (R)-(+)-Blebbistatin O-Benzoate: No inhibition up to 100 µM (inactive enantiomer) |
| Comparator Or Baseline | (S)-(-)-Blebbistatin: IC50 ~2 µM (cell-free assay) |
| Quantified Difference | >50-fold difference in potency; R-enantiomer is pharmacologically silent |
| Conditions | Cell-free myosin II ATPase activity assay; non-muscle myosin II isoforms from vertebrate species. |
Why This Matters
Ensures that observed cellular phenotypes (e.g., blebbing, migration, cytokinesis) are exclusively due to on-target myosin II inhibition rather than off-target effects.
